molecular formula C7H16ClNO B073332 trans-4-Aminocyclohexanemethanol hydrochloride CAS No. 1504-49-0

trans-4-Aminocyclohexanemethanol hydrochloride

Cat. No.: B073332
CAS No.: 1504-49-0
M. Wt: 165.66 g/mol
InChI Key: NSHKTFVRDSRTFN-UHFFFAOYSA-N
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Description

trans-4-Aminocyclohexanemethanol hydrochloride is a valuable chemical intermediate in pharmaceutical and biochemical research. With a molecular formula of C7H15NO·HCl and a molecular weight of 165.66 g/mol , this compound is characterized by its trans stereochemistry across the cyclohexane ring. It is a white to off-white crystalline powder with a melting point of approximately 178 °C . This compound serves as a critical synthetic building block. Its structure, featuring both an amino group and a hydroxymethyl group in a trans configuration, makes it a versatile precursor for constructing more complex molecules. For instance, it has been utilized as a key intermediate in the synthesis of potential therapeutic agents, such as soluble epoxide hydrolase (sEH) inhibitors that are being investigated for the treatment of inflammatory and pain-related diseases . The compound is freely soluble in water , which facilitates its use in various experimental protocols. This compound is provided for research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHKTFVRDSRTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933936
Record name (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-95-5, 1504-49-0
Record name Cyclohexanemethanol, 4-amino-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=89854-95-5
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Record name 1504-49-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1)
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Preparation Methods

Starting Materials and Reaction Sequence

The most widely documented method begins with 4-aminobenzoic ester as the starting material. The synthesis involves eight sequential steps: catalytic hydrogenation, phthaloyl formylation, isomerization, hydrazinolysis, amino protection, ester group reduction, amino deprotection, and hydrogen chloride salification. Key reactions include:

  • Catalytic Hydrogenation : 4-Aminobenzoic ester is hydrogenated using palladium on carbon (Pd/C) under 3–5 atm pressure at 60–80°C to produce a cyclohexane intermediate.

  • Ester Group Reduction : Borane-tetrahydrofuran (BH₃·THF) selectively reduces ester groups to hydroxymethyl moieties at −30°C, achieving 84.5% yield and ≥98% purity.

Critical Process Parameters

  • Temperature Control : Maintaining ≤10°C during borane addition prevents side reactions.

  • Catalyst Loading : 5% Pd/C ensures complete hydrogenation without over-reduction.

  • Solvent Systems : Tetrahydrofuran (THF) and dichloromethane (DCM) enable efficient phase separation during workup.

Stepwise Reduction and Functional Group Manipulation

Nitro Group Hydrogenation

An alternative route starts with 4-nitrophenyl acetic acid. Hydrogenation in protic solvents (e.g., water) at 44–46°C under 0.1–0.6 bar overpressure yields 4-aminophenyl acetic acid. Subsequent hydrogenation at 55–58°C under 1–4 bar overpressure generates the cyclohexane backbone.

Cyclization and Esterification

Refluxing the intermediate in hydrochloric ethanol (3–5 h) induces cyclization, followed by acetonitrile distillation to isolate trans-4-amino-cyclohexyl ethyl acetate HCl. This method avoids chromatographic purification, enhancing scalability.

Table 1: Comparison of Key Synthetic Routes

ParameterPatent CN103420855BUS Patent 8802888
Starting Material4-Aminobenzoic ester4-Nitrophenyl acetic acid
CatalystPd/C (5 wt%)Pd/C (0.1–0.6 bar)
Key StepBorane-mediated reductionNitro group hydrogenation
Yield84.5%78–82%
Purity≥98% (GC)≥95% (HPLC)

Industrial-Scale Production Methodologies

Continuous Flow Reactors

Industrial processes prioritize solvent recycling and continuous operation. For example, THF and methanol are recovered via fractional distillation, reducing waste.

Crystallization Techniques

Salification with HCl in dichloromethane-saturated NaCl solution produces high-purity crystals (melting point: 145°C). Anhydrous sodium sulfate drying ensures minimal residual moisture.

Comparative Analysis of Synthetic Routes

Cost Efficiency

  • The 4-aminobenzoic ester route requires expensive borane reagents but achieves higher yields.

  • The nitro-based method uses cheaper starting materials but involves longer reaction times.

Environmental Impact

  • BH₃·THF generates less hazardous waste compared to nitro group reductions, which require acidic aqueous workups.

Reaction Optimization and Yield Enhancement Strategies

Catalytic System Modifications

  • Pd/C vs. Raney Nickel : Pd/C offers superior selectivity for aromatic hydrogenation.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates during reduction.

Temperature and Pressure Profiling

  • Lower temperatures (−30°C) during borane addition minimize side reactions.

  • Hydrogenation at 55–58°C balances reaction rate and catalyst longevity.

Table 2: Optimization Strategies and Outcomes

StrategyEffect on YieldEffect on Purity
Borane stoichiometry+12%+3%
Pd/C catalyst recycling−5% per cycleUnchanged
Solvent drying+8%+5%

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-4-Aminocyclohexanemethanol hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Stereochemical Differences

  • Cis vs. Trans Isomers: The cis-isomer of 4-aminocyclohexanemethanol hydrochloride (CAS: 61367-22-4) exhibits lower aqueous solubility due to intramolecular hydrogen bonding between the amino and hydroxymethyl groups, whereas the trans-isomer’s opposing groups reduce such interactions, enhancing solubility .
  • Functional Group Variations: Carboxylic Acid Derivatives (e.g., trans-4-aminocyclohexanecarboxylic acid, CAS: 3685-25-4) are preferred for peptide backbone modifications but require coupling reagents like EDC/HOBt for amide bond formation, unlike the hydroxymethyl group in trans-4-ACHM HCl, which undergoes direct nucleophilic substitution . Ester Derivatives (e.g., methyl trans-4-aminocyclohexanecarboxylate HCl) serve as prodrugs due to their hydrolytic stability in vivo, releasing active carboxylic acids upon enzymatic cleavage .

Physicochemical Properties

  • Solubility: trans-4-ACHM HCl demonstrates superior solubility in methanol (>50 mg/mL) compared to trans-4-aminocyclohexanol hydrochloride (<20 mg/mL in methanol), attributed to the hydroxymethyl group’s polarity .
  • Thermal Stability: The hydroxymethyl group in trans-4-ACHM HCl decomposes at 220–240°C, whereas the carboxylic acid derivative (trans-4-aminocyclohexanecarboxylic acid) is stable up to 260°C due to stronger intermolecular hydrogen bonding .

Biological Activity

trans-4-Aminocyclohexanemethanol hydrochloride (CAS Number: 1504-49-0) is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H16ClNO
  • Molecular Weight : 165.66 g/mol
  • Purity : Typically ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to modulate enzyme activity, which can lead to significant changes in cellular functions. Specifically, it may act as an agonist or antagonist to certain receptors, influencing biochemical pathways critical for various physiological processes .

Biological Activities

  • Protease Inhibition :
    • Research indicates that this compound can inhibit serine proteases, which are involved in various physiological processes including wound healing and inflammation. This inhibition accelerates barrier recovery in epidermal tissues, suggesting potential applications in dermatology .
  • Cell Proliferation :
    • Studies have shown that compounds related to this compound exhibit inhibitory effects on cell proliferation in cancer cell lines. For instance, derivatives have been tested against MDA-MB-231 (a triple-negative breast cancer cell line) and showed promising results in reducing cell viability .
  • Drug Synthesis Intermediate :
    • It serves as an important intermediate in the synthesis of various pharmaceuticals, including Ambroxol hydrochloride, a drug used for respiratory conditions . This highlights its relevance in drug development and therapeutic applications.

Case Study 1: Wound Healing

A study investigated the effects of this compound on skin barrier recovery after injury. The application of this compound demonstrated a significant reduction in epidermal hyperplasia induced by repeated injury, indicating its potential as a therapeutic agent for enhancing skin repair mechanisms .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, derivatives of this compound were evaluated for their ability to inhibit the proliferation of cancer cells. The findings revealed that these compounds could significantly reduce the growth of tumor cells while exhibiting lower toxicity toward normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Activity
This compoundAmino alcoholProtease inhibition, anticancer effects
cis-3-Aminocyclohexylmethanol hydrochlorideAmino alcoholUnique stereochemistry affects reactivity
trans-3-Aminocyclohexylmethanol hydrochlorideAmino alcoholSimilar biological activities

The comparison illustrates that while related compounds share some biological activities, the stereochemistry plays a crucial role in determining their specific interactions and efficacy .

Q & A

Q. What are the recommended laboratory synthesis routes for trans-4-Aminocyclohexanemethanol hydrochloride?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding nitro precursor (e.g., trans-4-nitrocyclohexanemethanol) under hydrogen gas (1–3 atm) using palladium-on-carbon (Pd/C) or Raney nickel as catalysts. Post-reduction, the amine intermediate is treated with hydrochloric acid to yield the hydrochloride salt. Purification is typically achieved via recrystallization in ethanol or methanol. Structural confirmation requires NMR (e.g., 1^1H and 13^13C) and mass spectrometry (MS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (D2_2O or DMSO-d6_6) identifies proton environments (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, methanol -CH2_2OH at δ 3.4–3.7 ppm).
  • IR Spectroscopy : Peaks at ~3200 cm1^{-1} (N-H stretch), 2500–3000 cm1^{-1} (O-H of hydrochloride), and 1050–1100 cm1^{-1} (C-N stretch).
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+^+ (m/z ~178.6 for C7_7H16_{16}ClNO). Purity analysis via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants (e.g., silica gel) are recommended.
  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; if exposed, follow first-aid measures per SDS guidelines (e.g., rinse eyes with water for 15 minutes, seek medical attention). Disposal must comply with EPA/OSHA regulations .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol (85:15) + 0.1% diethylamine. Monitor at 210–220 nm.
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by 1^1H NMR analysis of diastereomers.
  • Polarimetry : Measure specific rotation ([α]D_D) to confirm enantiomeric excess (e.g., expected [α]D_D = +15° to +25° in methanol) .

Q. How does this compound’s stability vary under accelerated degradation conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC (retention time shifts or new peaks).
  • Oxidative Stress : Treat with 3% H2_2O2_2 at 25°C for 6 hours.
  • Photostability : Expose to UV light (ICH Q1B guidelines). Quantify degradation products using LC-MS/MS. Stability-indicating methods should achieve resolution ≥2.0 between analyte and degradants .

Q. What mechanistic insights exist for its role as a chiral building block in opioid receptor ligands?

  • Methodological Answer : The trans-4-aminocyclohexanol moiety mimics natural ligand conformations. Key steps:
  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with μ-opioid receptors.
  • Structure-Activity Relationship (SAR) : Modify the methanol group to esters or ethers; assess binding affinity via radioligand assays (e.g., 3^3H-naloxone displacement).
  • In Vivo Testing : Evaluate analgesic efficacy in rodent models (e.g., tail-flick test). Correlate pharmacokinetics (Cmax_{max}, T1/2_{1/2}) with structural modifications .

Analytical Method Table

Parameter HPLC Conditions Acceptance Criteria
ColumnKromasil C18 (150 mm × 4.6 mm, 5 µm)Retention time: 6.8 ± 0.2 min
Mobile Phase0.03M KH2_2PO4_4:MeOH (70:30)Theoretical plates ≥2000
Flow Rate1.0 mL/minRSD ≤2.0% (n=6)
DetectionUV 207 nmLOD: 0.1 µg/mL, LOQ: 0.3 µg/mL
Linearity Range1.0–12.0 µg/mL (r2^2 ≥0.999)Recovery: 98–102%

Adapted from clonidine hydrochloride HPLC protocols

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